4H-[1,2,4]Triazole-3-thiol, 4-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-ylmethylene)amino]-5-trifluoromethyl-
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Overview
Description
4-[(E)-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a triazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(E)-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(E)-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby disrupting biological pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: A simpler analog without the triazole and thiol groups.
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Quinoline derivatives: Compounds with the quinoline moiety but lacking the triazole and thiol functionalities.
Uniqueness
The uniqueness of 4-[(E)-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of the quinoline and triazole moieties, along with the trifluoromethyl and thiol groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C14H14F3N5S |
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Molecular Weight |
341.36 g/mol |
IUPAC Name |
4-[(E)-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14F3N5S/c1-21-6-2-3-10-7-9(4-5-11(10)21)8-18-22-12(14(15,16)17)19-20-13(22)23/h4-5,7-8H,2-3,6H2,1H3,(H,20,23)/b18-8+ |
InChI Key |
NMRQPQQGVMBAJQ-QGMBQPNBSA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)(F)F |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=NN3C(=NNC3=S)C(F)(F)F |
Origin of Product |
United States |
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